molecular formula C12H21F3O B12539662 3-(Trifluoromethyl)undec-2-en-1-ol CAS No. 821799-33-1

3-(Trifluoromethyl)undec-2-en-1-ol

Cat. No.: B12539662
CAS No.: 821799-33-1
M. Wt: 238.29 g/mol
InChI Key: NYKMAUOAUAYJCN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)undec-2-en-1-ol is a high-purity, fluorinated allylic alcohol of significant interest in advanced organic synthesis and materials science. The compound features a terminal hydroxyl group and an unsaturated carbon chain incorporating a strongly electron-withdrawing trifluoromethyl (CF 3 ) group. The presence of the CF 3 group is a critical structural modifier, known to profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold in the development of novel bioactive molecules and functional materials . In research applications, this structural motif serves as a versatile building block. The allylic alcohol functionality, combined with the activated double bond, allows for various chemical transformations, while the CF 3 group can be leveraged to tune electronic properties and enhance stability. Compounds with undecenol skeletons are recognized for their utility in fragrance and flavor research, often contributing waxy and floral olfactory notes, and the introduction of a trifluoromethyl group can create unique derivatives for structure-activity relationship studies . Furthermore, the molecule is a candidate for investigating Claisen rearrangements and other sigmatropic reactions, where the electron-withdrawing CF 3 group can facilitate base-mediated isomerizations, enabling access to complex, trifluoromethylated ketones and other intermediates that are otherwise challenging to synthesize . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821799-33-1

Molecular Formula

C12H21F3O

Molecular Weight

238.29 g/mol

IUPAC Name

3-(trifluoromethyl)undec-2-en-1-ol

InChI

InChI=1S/C12H21F3O/c1-2-3-4-5-6-7-8-11(9-10-16)12(13,14)15/h9,16H,2-8,10H2,1H3

InChI Key

NYKMAUOAUAYJCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CCO)C(F)(F)F

Origin of Product

United States

Computational and Theoretical Investigations of 3 Trifluoromethyl Undec 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and energetic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn govern molecular structure and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for calculating global and local reactivity descriptors derived from the conceptual DFT framework. For 3-(Trifluoromethyl)undec-2-en-1-ol, these descriptors would be used to predict its chemical behavior. DFT calculations have been successfully employed to understand reaction mechanisms and the role of noncovalent interactions in transition states for complex chemical transformations. acs.org

Key reactivity descriptors that would be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap indicates the chemical reactivity and kinetic stability of the molecule.

The following table details these common DFT-derived reactivity descriptors and their significance.

DescriptorFormulaSignificance for this compound
Ionization Potential (I) I ≈ -EHOMOEstimated energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEstimated energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Measures the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution; related to the HOMO-LUMO gap.
Global Electrophilicity (ω) ω = χ² / (2η)Quantifies the electrophilic nature of the molecule.
Fukui Functions (f(r)) f(r) = (∂ρ(r)/∂N)v(r)Identifies the most electrophilic and nucleophilic sites within the molecule. For this compound, it would pinpoint reactivity at the C=C double bond, the hydroxyl group, and atoms adjacent to the CF₃ group.

The biological and chemical activity of a flexible molecule like this compound is dictated by its accessible conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and the energy barriers for interconversion between them.

A potential energy surface (PES) would be generated by systematically rotating the key dihedral angles of the molecule and calculating the energy at each point using quantum mechanical methods. For this compound, the crucial rotations would be around the C-C single bonds of the undecyl chain and the C-O bond of the alcohol. The presence of the bulky and highly electronegative trifluoromethyl (CF₃) group introduces significant steric and electronic effects that influence conformational preferences, an area where unexpected axial preferences have been observed in other cyclic systems containing a CF₃ group. researchgate.net

The analysis would reveal the most stable conformers and provide insight into how the molecule's shape is influenced by the interplay between the hydrophobic undecyl tail, the polar allyl alcohol head, and the electron-withdrawing CF₃ group.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solvent. MD simulations model the atomic motions of the solute (this compound) and surrounding solvent molecules based on a classical force field.

These simulations would be critical for understanding:

Solvation: How the molecule orients itself in different solvents (e.g., polar protic like water, or non-polar like hexane). The hydroxyl group is expected to form hydrogen bonds with polar solvents, while the long alkyl chain would drive hydrophobic interactions.

Intermolecular Interactions: How molecules of this compound interact with each other in solution, such as forming aggregates or micelles, due to its amphiphilic nature.

Dynamic Behavior: The flexibility of the undecyl chain and the rotational freedom of the functional groups in a realistic, dynamic solvent environment.

A generalized theoretical approach can be used to create functional group interaction profiles (FGIPs) to visualize and predict how different solvents would affect the non-covalent interactions crucial for the molecule's behavior. rsc.org

Prediction of Reaction Pathways and Transition State Modeling for Key Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this involves modeling key synthetic and degradation pathways. For instance, its synthesis could involve the 1,2-addition of a trifluoromethyl nucleophile (like the Ruppert-Prakash reagent) to an undecenal precursor. nih.gov

Using DFT, the entire reaction coordinate can be mapped:

Reactants and Products: The geometries and energies of the starting materials and products are optimized.

Transition State (TS) Search: The highest-energy point along the lowest-energy path, the transition state, is located. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Activation Energy Calculation: The energy difference between the reactants and the TS gives the activation barrier (Ea), which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation confirms that the identified TS correctly connects the reactants and products.

Such studies provide deep mechanistic insight and can explain the chemo-, regio-, and stereoselectivity of reactions, as demonstrated in complex catalytic systems where DFT calculations reveal crucial noncovalent interactions in the transition states. acs.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Methodologies

QSPR models are statistical tools that correlate the structural features of a molecule with its macroscopic physical and chemical properties. This approach avoids the need for direct experimental measurement, which can be time-consuming or difficult. For this compound, a QSPR study (excluding biological properties) would involve:

Descriptor Calculation: A large number of numerical parameters, or molecular descriptors, are calculated from the molecule's 2D or 3D structure.

Model Building: A mathematical model is created using statistical methods (e.g., multiple linear regression) to link a subset of these descriptors to a specific property (e.g., boiling point, density, pKa).

Validation: The model's predictive power is tested on a set of molecules not used in its creation.

The table below classifies the types of descriptors that would be used in a QSPR study of this compound.

Descriptor ClassDescriptionExamples for this compound
Constitutional Based on the molecular formula and connectivity (2D).Molecular weight, atom counts, bond counts.
Topological Based on the 2D graph representation of the molecule.Wiener index, Randić connectivity indices, Kappa shape indices.
Geometrical Based on the 3D structure of the molecule.Molecular surface area, molecular volume, principal moments of inertia.
Electronic Based on the electron distribution.Dipole moment, polarizability, HOMO/LUMO energies.

Investigation of Non-Covalent Interactions Involving the Trifluoromethyl Group

For this compound, high-level quantum chemical calculations would be used to investigate:

Hydrogen Bonds: While the fluorine atoms of a CF₃ group are very poor hydrogen bond acceptors, the polarized C-H bonds in other parts of the molecule or in interacting partners can form weak C-H···F contacts. The primary alcohol group, however, is a strong hydrogen bond donor and acceptor.

Dipole-Dipole Interactions: The CF₃ group imparts a strong local dipole moment, which would significantly influence its orientation and interaction with the polar hydroxyl group and other polar molecules.

Dispersion Forces: These attractive forces, also known as London forces, would be significant for the long, non-polar undecyl chain.

Understanding these subtle NCIs is vital, as they can dictate conformational preferences and play a decisive role in stabilizing transition states, thereby influencing the selectivity of chemical reactions. acs.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring in 3 Trifluoromethyl Undec 2 En 1 Ol Research

Applications of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the atomic-level study of molecular structure, dynamics, and interactions. nih.gov For complex molecules like 3-(Trifluoromethyl)undec-2-en-1-ol, multi-dimensional NMR experiments are indispensable for unambiguous structural and stereochemical assignment. The presence of the trifluoromethyl group offers a unique advantage, as the ¹⁹F nucleus is 100% naturally abundant, has a high gyromagnetic ratio, and its chemical shifts are highly sensitive to the local electronic environment, making ¹⁹F NMR a powerful complementary technique to standard ¹H and ¹³C NMR. researchgate.net

The determination of relative stereochemistry, particularly the geometry of the C2=C3 double bond in this compound, is critical. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the primary NMR methods for this purpose. These experiments detect spatial proximities between nuclei through the Nuclear Overhauser Effect (NOE), which is distance-dependent (proportional to 1/r⁶, where r is the distance between nuclei).

In a NOESY or ROESY spectrum of this compound, cross-peaks indicate that the correlated protons are close in space (typically < 5 Å). The key analysis would involve observing correlations between the vinylic proton at C2 (H2) and the protons of adjacent groups.

For the Z-isomer: A significant NOE correlation would be expected between the vinylic proton (H2) and the methylene (B1212753) protons of the hydroxymethyl group at C1 (-CH₂OH).

For the E-isomer: An NOE correlation would be anticipated between the vinylic proton (H2) and the protons of the methylene group at C4 of the undecyl chain.

The observation of one of these key correlations and the absence of the other provides strong evidence for the assignment of the double bond geometry. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero, ensuring a reliable result. These experiments are crucial for confirming the stereochemical outcome of synthetic routes that produce this compound. science.gov

While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional correlation experiments are required to piece together the complete bonding network of this compound. science.govsdsu.edu

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For the target molecule, COSY would establish the connectivity from the hydroxyl proton to the C1 methylene protons, from the C1 protons to the C2 vinylic proton, and trace the couplings along the undecyl chain from C4 to C11. science.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.eduyoutube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the chemical shift of the C1 methylene protons would be correlated with the C1 carbon signal, and the vinylic H2 proton with the C2 carbon. columbia.edu

Correlations from the C1 methylene protons to the C2 and C3 carbons, confirming the position of the alcohol relative to the double bond.

Correlations from the vinylic H2 proton to C1, C3, and C4, linking the two ends of the double bond.

Crucially, correlations from the ¹⁹F nuclei of the CF₃ group to the C3 and C2 carbons (via ¹⁹F-¹³C HMBC) or from the C4 methylene protons to the C3 carbon would definitively place the trifluoromethyl group at the C3 position.

The combination of these three experiments allows for a step-by-step assembly of the molecule's complete structural formula. science.gov

Table 1: Hypothetical 2D NMR Correlations for E-3-(Trifluoromethyl)undec-2-en-1-ol
Proton(s) (¹H)COSY Correlations (with ¹H at)HSQC Correlation (with ¹³C at)Key HMBC Correlations (with ¹³C at)
H_O (on C1-OH)H1-C1
H1 (-CH₂OH)H_O, H2C1C2, C3
H2 (=CH-)H1C2C1, C3, C4
H4 (-CH₂-CF₃)H5C4C2, C3, C5, CF₃
H11 (-CH₃)H10C11C9, C10

Determining the enantiomeric excess (ee) and assigning the absolute configuration at the C3 stereocenter is a significant challenge. Advanced NMR methods, particularly those leveraging the sensitive ¹⁹F nucleus, are well-suited for this task. researchgate.net The general strategy involves converting the enantiomeric alcohol into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). nih.govacs.org These diastereomers exhibit distinct NMR signals.

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogues. nih.gov Upon esterification of this compound with a single enantiomer of a CDA, two diastereomeric esters are formed if the alcohol is racemic. In the ¹⁹F NMR spectrum, the CF₃ group of the alcohol will give rise to two separate signals, one for each diastereomer. The relative integration of these signals provides a precise measurement of the enantiomeric excess.

Assigning the absolute configuration (R or S) relies on creating a consistent conformational model for the diastereomeric derivatives. nih.gov By analyzing the chemical shift differences (Δδ = δ_S - δ_R) for protons near the chiral center in the ¹H NMR spectrum, or more powerfully, the chemical shift of the CF₃ group in the ¹⁹F NMR spectrum, the absolute configuration can be deduced by comparing the data to established models for the specific CDA used. nih.govnih.gov Chiral solvating agents (CSAs) can also be used, which form transient, weak diastereomeric complexes with the enantiomers, inducing small but measurable chemical shift differences without the need for covalent modification. acs.org

Table 2: Illustrative ¹⁹F NMR Data for Enantiopurity Analysis using a Chiral Derivatizing Agent
AnalyteDerivatizing AgentResulting SpeciesHypothetical ¹⁹F Chemical Shift (ppm)Conclusion
Racemic this compound(R)-MTPA(R,R)-MTPA ester-74.50Two signals of equal intensity (1:1 ratio) indicate a racemic mixture.
(S,R)-MTPA ester-74.58
Enantioenriched this compound(R)-MTPA(R,R)-MTPA ester-74.50 (Integral: 0.95)Two signals with unequal intensity (95:5 ratio) indicate a 90% ee.
(S,R)-MTPA ester-74.58 (Integral: 0.05)

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Elucidation and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements (typically to within 5 ppm), allowing for the determination of the elemental composition of a molecule. nih.govnih.gov This capability is invaluable in the study of this compound. For instance, after a synthesis, HRMS can confirm the product's molecular formula (C₁₂H₂₁F₃O), distinguishing it from other potential byproducts and verifying the successful incorporation of the trifluoromethyl group. acs.org

In mechanistic studies, HRMS can identify transient intermediates or characterize products of side reactions, providing crucial insights into the reaction pathway. For example, during the synthesis of trifluoromethylated allylic alcohols, intermediates from different proposed mechanisms can be trapped and analyzed by HRMS to validate or refute a particular pathway. nih.gov

Isotopic labeling studies, where an atom in a reactant is replaced by its heavier isotope (e.g., ²H for ¹H, or ¹³C for ¹²C), are a powerful tool for tracing the fate of atoms through a reaction. nih.govnih.gov When coupled with HRMS, this method allows for precise tracking. For example, to study the mechanism of a reaction forming this compound, one could use a starting material labeled with ¹³C at the carbonyl carbon. By analyzing the mass of the final product with HRMS, one can confirm if the ¹³C atom is retained and at what position (inferred from fragmentation patterns), thus mapping its journey through the reaction sequence. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. nih.govelsevier.com These methods are complementary and probe the vibrational modes of molecules. wiley.com For this compound, IR and Raman spectra provide a characteristic fingerprint.

O-H group: A broad, strong absorption band in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group stretch. The band's shape and position can indicate the extent of hydrogen bonding.

C-H groups: Stretching vibrations for the sp³ hybridized carbons of the undecyl chain appear just below 3000 cm⁻¹, while the sp² C-H stretch of the alkene appears just above 3000 cm⁻¹.

C=C group: The carbon-carbon double bond stretch typically appears as a medium intensity band in the IR spectrum around 1640-1680 cm⁻¹. This band is often stronger and more distinct in the Raman spectrum.

CF₃ group: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region, due to the C-F stretching vibrations. researchgate.netnih.gov These are often the most intense peaks in the spectrum and serve as a clear indicator of successful trifluoromethylation.

While primarily used for functional group identification, subtle shifts in vibrational frequencies can also provide information about the molecule's conformational preferences in different states (solid, liquid) or environments. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-HStretch3200 - 3600Strong, BroadWeak
C-H (sp²)Stretch3010 - 3095MediumMedium
C-H (sp³)Stretch2850 - 2960StrongStrong
C=CStretch1640 - 1680Medium-WeakStrong
C-F (of CF₃)Stretch1100 - 1350Very StrongMedium
C-OStretch1050 - 1150StrongWeak

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Recognition

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. cas.czrsc.org These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are the most powerful tools for the non-destructive assignment of absolute configuration to chiral molecules in solution. mdpi.comwikipedia.org

Optical Rotatory Dispersion (ORD): Measures the variation of a compound's specific rotation with the wavelength of light. wikipedia.org

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org An electronic CD (ECD) spectrum is a plot of this differential absorption (Δε) versus wavelength.

For a molecule like this compound, the native chromophores (C=C) may be too weak for a reliable ECD analysis. A common strategy is to derivatize the alcohol with a chromophoric auxiliary, which then gives a strong CD signal whose sign is dictated by the absolute configuration of the chiral center. nih.gov

The modern gold standard involves a combination of experimental measurement and theoretical calculation. mdpi.comnih.gov The procedure is as follows:

The experimental CD spectrum of an enantiopure sample of this compound is recorded.

Quantum mechanical calculations (typically using Time-Dependent Density Functional Theory, TD-DFT) are performed to predict the theoretical CD spectra for both the (R) and (S) enantiomers.

The experimental spectrum is then compared to the two calculated spectra. A direct match in the signs and relative intensities of the Cotton effects across the spectrum allows for an unambiguous assignment of the absolute configuration of the sample. This approach is exceptionally reliable for confirming the stereochemical integrity of chiral products from asymmetric synthesis. nih.gov

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Isomeric Analysis

The rigorous assessment of chemical purity and the determination of isomeric composition are critical in the research and development of novel compounds such as this compound. Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for these analyses. These methods allow for the separation, identification, and quantification of the desired product from starting materials, byproducts, and isomeric impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

The presence of a stereocenter at the carbon atom bearing the hydroxyl group, and the potential for E/Z isomerism at the double bond, necessitates the use of chiral chromatography to resolve the enantiomers of this compound. Chiral HPLC is a powerful technique for the separation of enantiomers, which often exhibit different biological activities.

The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the resolution of a broad range of chiral molecules, including alcohols. For trifluoromethylated compounds, the choice of mobile phase is crucial for achieving optimal separation. A combination of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is commonly employed in normal-phase mode.

The development of a chiral HPLC method for this compound would involve screening various chiral columns and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. The high efficiency of modern HPLC systems, including Ultra-High-Performance Liquid Chromatography (UHPLC) which utilizes sub-2-µm particle columns, can lead to faster analysis times and improved resolution. lcms.cz

Below is a hypothetical data table illustrating the results of a chiral HPLC analysis for the separation of the enantiomers of this compound.

Table 1: Chiral HPLC Analysis of this compound Enantiomers

Parameter Value
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (R-enantiomer) 12.5 min
Retention Time (S-enantiomer) 15.2 min
Resolution (Rs) > 1.5

| Enantiomeric Excess (% ee) | 98% (for an exemplary enantiomerically enriched sample) |

This table presents hypothetical data for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for assessing the purity and confirming the identity of volatile and thermally stable compounds like this compound. For GC analysis, derivatization of the alcohol group to a more volatile silyl (B83357) ether, for instance, might be necessary to improve peak shape and thermal stability.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for unequivocal identification.

GC-MS is particularly useful for identifying and quantifying impurities, including any residual starting materials from the synthesis or isomeric byproducts. nih.gov For instance, the separation of E and Z diastereomers of this compound could potentially be achieved using a suitable GC column and temperature program.

The following table provides an example of GC-MS data that could be obtained for a sample of this compound.

Table 2: GC-MS Data for Purity Analysis of this compound

Parameter Value
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV
Retention Time (this compound) 10.8 min
Key Mass Fragments (m/z) [M-H₂O]⁺, [M-CF₃]⁺, and other characteristic fragments

| Purity (by peak area %) | > 99% |

This table presents hypothetical data for illustrative purposes.

In the context of reaction monitoring, both chiral HPLC and GC-MS can be employed to track the progress of the synthesis of this compound. mdpi.comresearchgate.net Samples can be taken at various time points during the reaction to determine the consumption of starting materials and the formation of the product, as well as the enantiomeric excess if an asymmetric synthesis is being performed. nih.govnih.gov This allows for the optimization of reaction conditions to maximize yield and purity.

Future Directions and Emerging Research Avenues in Trifluoromethylated Undecenols

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Advancements in Sustainable Synthesis and Biocatalytic Approaches

Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign methods. Research into trifluoromethylated allylic alcohols, a class to which 3-(Trifluoromethyl)undec-2-en-1-ol belongs, has seen the development of organic photoredox-catalyzed dehydroxylative trifluoromethylation. acs.orgorganic-chemistry.org This method uses readily available sodium trifluoromethanesulfinate (CF₃SO₂Na) and re-utilizes the in-situ generated sulfur dioxide byproduct to activate the alcohol's C-OH bond, representing an environmentally conscious approach. acs.orgorganic-chemistry.org Biocatalysis, using enzymes to perform chemical transformations, offers another avenue for sustainable synthesis, often providing high selectivity under mild conditions. No biocatalytic routes have been reported for the synthesis of this compound.

Exploration of Novel Reactivity Patterns under Non-Traditional Conditions (e.g., Electrochemistry, Photochemistry)

Electrochemistry and photochemistry offer unique, mild, and often highly selective methods for synthesizing and functionalizing organic molecules. nih.gov Research has shown that electrochemical methods can be used for the trifluoromethylation of alkenes, avoiding harsh chemical oxidants. rsc.orgresearchgate.netacs.org Similarly, photoredox catalysis, which uses visible light to drive chemical reactions, is widely employed for the trifluoromethylation of alkenes and allylic alcohols. nih.govnih.govacs.org These techniques could, in theory, be applied to synthesize or modify this compound. For instance, a cobalt-catalyzed photochemical synthesis of allylic trifluoromethanes from styrene (B11656) derivatives has been developed, which can be conducted in a continuous-flow reactor for increased efficiency. organic-chemistry.orgacs.org These advanced methods remain unexplored for the specific target compound.

Development of High-Throughput Screening Methodologies for New Chemical Transformations (non-biological)

Synergistic Research Combining Experimental and Computational Chemistry for Predictive Design

The synergy between experimental and computational chemistry is a powerful tool for modern molecular design. Computational methods, such as Density Functional Theory (DFT), can predict molecular properties, reaction mechanisms, and spectral data, thereby guiding experimental work and reducing trial-and-error. researchgate.net For instance, DFT calculations have been used to understand the mechanism of electrochemical trifluoromethylation of peptides. researchgate.net This integrated approach allows for the predictive design of molecules with desired properties and the rational design of efficient synthetic routes. The absence of any experimental or computational data for this compound means that this synergistic research paradigm has not yet been applied to it.

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